

# KRAS Inhibitors and Their Structure-Activity Relationships

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## Compound Focus: KRAS inhibitor-18

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Inhibitor Name	Target	Mechanism of Action	Key SAR Insights
BI-2852 [1]	Switch I/II pocket (Pan-KRAS)	Non-covalent, binds a shallow pocket on both active & inactive KRAS, blocking GEF, GAP, and effector interactions. [1]	Identified via <b>fragment-based screening</b> . Weakly binding fragments (KD >1 mM) were optimized using <b>structure-based design</b> . An indole scaffold with a pendant basic amine was key, forming a charged interaction with Asp54. [1]
BI-2865 (Pan-KRASI) [2]	Switch II pocket (KRAS-selective)	Non-covalent, preferentially binds the <b>inactive (GDP-bound) state</b> with high affinity, blocking nucleotide exchange. [2]	Developed from a G12C-inhibitor scaffold by <b>removing the covalent warhead</b> . A <b>prolinol substituent and pyrimidine linker</b> were introduced to create a direct ionic interaction with Glu62 and a water-mediated H-bond network with Arg68 and Gln61. [2]
TH-Z835 Series [3]	KRAS <sup>G12D</sup>	Binds via a <b>salt bridge</b> with mutant Asp12 residue, inducing a switch-II pocket (S-IIP). Binds both GDP and GTP-bound states. [3]	A <b>methyl-substituted piperazine</b> moiety is critical for forming a salt bridge with Asp12. A <b>cyclization strategy</b> to restrain the piperazine's conformational freedom improved binding affinity by optimizing entropy ( $\Delta S$ ). [3]

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LUNA18 (& related peptides) [4]	KRAS <sup>G12D</sup>	<b>Middle-size cyclic peptide</b> identified via <b>mRNA display</b> . Inhibits KRAS-SOS1 interaction by binding a hydrophobic cleft between Switch II and $\alpha$ 3-helix. [4]	SAR studies on the cyclic peptide scaffold showed broad tolerance for modifications at positions near the mRNA tag linkage site (C-terminus, positions 1, 2, 10), allowing for optimization of pharmacokinetic (PK) profiles without losing potency. [4]

## Experimental Protocols for KRAS Inhibitor Characterization

The following experimental workflows are standard in the field for establishing the activity and mechanism of KRAS inhibitors, as referenced in the available literature.

*Experimental workflow for KRAS inhibitor characterization.*

## Key SAR Strategies and Overcoming KRAS Druggability Challenges

The development of the inhibitors above illustrates several strategic solutions to the historical challenge of drugging KRAS.

- **Exploiting Shallow Pockets:** The success of **BI-2852** demonstrated that even shallow, polar surfaces like the switch I/II pocket can be targeted, moving KRAS from "undruggable" to a viable target. [1]
- **Leveraging Mutant Residues:** The **TH-Z835** series and covalent G12C inhibitors show that mutant residues (Asp12 in G12D, Cys12 in G12C) can be targeted for selectivity, either through a stable **salt bridge** or a **covalent bond**. [3]
- **State-Dependent Inhibition:** Many successful inhibitors, like **BI-2865**, show a strong preference for the **inactive (GDP-bound) state** of KRAS. This selectivity is key to their mechanism, as they prevent the protein from being activated. [2]

- **Novel Modalities:** The discovery of **LUNA18** highlights the potential of **middle-size cyclic peptides** (e.g., from mRNA display) to inhibit tough protein-protein interaction targets like KRAS-SOS1, a space where small molecules often struggle. [4]

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## References

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